molecular formula C23H16Cl2N2OS2 B12192979 N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide CAS No. 295346-89-3

N-[2,2-Bis(4-chlorophenylthio)-1-cyanovinyl]-p-toluamide

Cat. No.: B12192979
CAS No.: 295346-89-3
M. Wt: 471.4 g/mol
InChI Key: PTSQBMFHAKCUBO-UHFFFAOYSA-N
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Description

Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with 4-chlorophenylthio and cyanoethenyl groups. Its molecular formula is C23H16Cl2N2OS2, and it has a molecular weight of 471.4219 .

Preparation Methods

The synthesis of Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Chemical Reactions Analysis

Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on tyrosine-protein kinases, which play a role in cell signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Benzamide, N-[2,2-bis[(4-chlorophenyl)thio]-1-cyanoethenyl]-4-methyl- can be compared with other similar compounds, such as:

Properties

CAS No.

295346-89-3

Molecular Formula

C23H16Cl2N2OS2

Molecular Weight

471.4 g/mol

IUPAC Name

N-[2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl]-4-methylbenzamide

InChI

InChI=1S/C23H16Cl2N2OS2/c1-15-2-4-16(5-3-15)22(28)27-21(14-26)23(29-19-10-6-17(24)7-11-19)30-20-12-8-18(25)9-13-20/h2-13H,1H3,(H,27,28)

InChI Key

PTSQBMFHAKCUBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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